molecular formula C9H6N4O2S B186387 2-(3-Nitropyridin-2-yl)sulfanylpyrimidine CAS No. 62782-69-8

2-(3-Nitropyridin-2-yl)sulfanylpyrimidine

Cat. No. B186387
Key on ui cas rn: 62782-69-8
M. Wt: 234.24 g/mol
InChI Key: VKHXUEUJDJXTHS-UHFFFAOYSA-N
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Patent
US05409809

Procedure details

A mixture of 2.8 g of 2-mercaptopyrimidine in 35 ml 5.5% aqueous sodium hydroxide solution was added to 3.95 g 2-chloro-3-nitropyridine in 15 ml DMSO that was preheated to 92° C. The mixture, already containing precipitated product, cooled, and then was reheated to reflux at 82° C. After one hour, the reaction was allowed to cool and then poured into 150 ml ice-water. The precipitate was collected by filtration, washed with water and 95% ethanol, and then recrystallized from 95% ethanol to give 4.34 g (74% yield), mp 122.5°-124° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1>[OH-].[Na+].CS(C)=O>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[S:1][C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
SC1=NC=CC=N1
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.95 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was preheated to 92° C
ADDITION
Type
ADDITION
Details
The mixture, already containing
CUSTOM
Type
CUSTOM
Details
precipitated product
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into 150 ml ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and 95% ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from 95% ethanol
CUSTOM
Type
CUSTOM
Details
to give 4.34 g (74% yield), mp 122.5°-124° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(N=CC=C1)SC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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